tert-butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate
Description
tert-Butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a pyrimidinylphenyl moiety, making it a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
tert-butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-15(2,3)21-14(20)19-11-4-5-13(16)12(6-11)10-7-17-9-18-8-10/h4-9H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSDSCBKTLBKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The general reaction scheme is as follows:
Starting Materials: tert-butyl carbamate and 4-fluoro-3-pyrimidin-5-ylphenyl halide.
Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).
Base: Cesium carbonate (Cs2CO3).
Solvent: 1,4-dioxane.
Reaction Conditions: The reaction mixture is heated to a suitable temperature (e.g., 80-100°C) and stirred for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) or other strong acids.
Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents like 1,4-dioxane.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Deprotection Reactions: Free amine.
Coupling Reactions: Complex organic molecules with new carbon-carbon or carbon-nitrogen bonds.
Scientific Research Applications
tert-Butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
- tert-Butyl N-(4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate .
- tert-Butyl N-(4-iodophenyl)carbamate .
Uniqueness: tert-Butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate is unique due to the presence of the pyrimidinylphenyl moiety, which imparts distinct chemical properties and reactivity. The fluorine atom enhances its stability and potential biological activity, making it a valuable compound in various research and industrial applications.
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